molecular formula C15H18N4OS B15120633 N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide

N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide

Cat. No.: B15120633
M. Wt: 302.4 g/mol
InChI Key: KSJJNMCSMOJPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of thienopyrimidines Thienopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Chemical Reactions Analysis

Types of Reactions

N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

N-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C15H18N4OS/c20-14(10-3-4-10)18-11-2-1-6-19(8-11)13-12-5-7-21-15(12)17-9-16-13/h5,7,9-11H,1-4,6,8H2,(H,18,20)

InChI Key

KSJJNMCSMOJPAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C3C=CSC3=NC=N2)NC(=O)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.